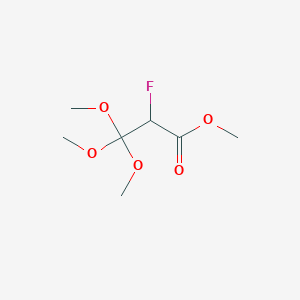

Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Description

Significance of Fluorine in Contemporary Organic Chemistry and Medicinal Chemistry Scaffolds

The strategic introduction of fluorine into organic molecules can have a profound pharmacological effect and is a widely used tactic in medicinal chemistry. fluorochem.co.uk This is due to fluorine's unique combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). fluorochem.co.ukgoogle.com This allows fluorine to act as a "super-hydrogen" or a bioisostere for a hydroxyl group or, in the case of a CF3 group, a carbonyl moiety, often without a significant increase in molecular size. fluorochem.co.ukgoogle.com

The judicious placement of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways. google.comhoweipharm.com The high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chemsrc.com This increased stability can lead to improved drug half-life and bioavailability. google.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn enhance binding affinity to target proteins through modified electrostatic interactions. google.com In recent years, up to 50% of drugs approved by the US FDA have been organofluorine compounds, underscoring the element's critical role in drug discovery. nih.gov

| Property | Hydrogen (H) | Fluorine (F) | Reference |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | fluorochem.co.ukgoogle.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | google.com |

| Bond Energy (C-X, kJ/mol) | ~413 (C-H) | ~485 (C-F) | fluorochem.co.uk |

| Bond Polarity (Dipole Moment, C-X) | Low | High (μ C–F = 1.41 D) | google.com |

The Unique Role of Propanoate Ester Frameworks in C-C Bond Forming Reactions

Propanoate esters, like other ester frameworks, are fundamental functional groups in organic synthesis, prized for their stability and diverse reactivity. They serve as versatile precursors in reactions that form new carbon-carbon bonds, a central activity in the construction of complex organic molecules. The carbonyl carbon of the ester group is electrophilic, making it a target for a wide range of nucleophiles. mdpi.com

One of the most significant C-C bond-forming reactions involving esters is the Claisen condensation. In this reaction, two ester molecules react in the presence of a strong base to form a β-keto ester, effectively creating a new C-C bond. This transformation is a powerful tool for building larger carbon skeletons from simpler ester precursors.

Esters can also be converted into other functional groups that readily participate in C-C bond formation. For instance, the hydrolysis of an ester yields a carboxylic acid, which can then be used in a variety of coupling reactions. tcichemicals.com The versatility of the ester group allows chemists to tailor reaction pathways, making the propanoate framework a reliable and adaptable component in multi-step synthetic sequences.

| Reaction | Description | Significance | Reference |

|---|---|---|---|

| Claisen Condensation | Reaction between two esters in the presence of a strong base to form a β-keto ester. | Forms a new C-C bond, essential for building carbon backbones. | |

| Acylation of Organometallic Reagents | Reaction of an ester with reagents like Grignards or organolithiums to form ketones or tertiary alcohols. | Introduces new alkyl or aryl groups to the molecule. | |

| Suzuki Coupling (from derived boronic esters) | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. Esters can be converted to suitable partners. | Creates C(sp²)-C(sp²) bonds, crucial for biaryl synthesis. | ossila.com |

Structural Elucidation and Synthetic Utility of Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Highly Functionalized Building Block

This compound (CAS No. 77778-66-6) is a specialized chemical reagent designed for advanced organic synthesis. Its structure is characterized by a three-carbon propanoate backbone, with a methyl ester at one end and a trimethoxymethoxy (orthoester) group at the other. Crucially, it possesses a fluorine atom at the C-2 position (the α-carbon relative to the ester).

This unique combination of functional groups makes it a highly valuable building block. The fluorine atom imparts the electronic properties discussed previously, while the methyl ester and the orthoester functionalities serve as distinct reactive handles. The orthoester can act as a protected form of a carboxylic acid or ester, which can be revealed under specific acidic conditions. The methyl ester itself can undergo hydrolysis, amidation, or reduction. The fluorine atom at the α-position activates the adjacent proton, facilitating enolate formation for subsequent alkylation or condensation reactions.

While specific, large-scale synthetic routes are often proprietary, a plausible synthesis can be envisioned based on established principles of fluoro-organic chemistry. A likely approach involves the use of a fluorinated precursor such as dimethyl fluoromalonate. chemsrc.com This precursor can be deprotonated to form a nucleophilic enolate, which can then react with an appropriate electrophile to install the trimethoxymethyl group. This strategy is analogous to methods used for synthesizing related fluorinated esters, such as the reaction of a sodium enolate intermediate with an aldehyde to produce a hydroxylated derivative. google.com The use of fluorinated building blocks remains the dominant approach for incorporating fluorine in drug discovery programs. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77778-66-6 | fluorochem.co.ukchemsrc.com |

| Molecular Formula | C₇H₁₃FO₅ | fluorochem.co.ukchemsrc.com |

| Molecular Weight | 196.17 g/mol | chemsrc.com |

| Appearance | Liquid | fluorochem.co.uk |

| Purity | Typically ≥97% | fluorochem.co.uk |

Overview of Research Trajectories for Complex Fluorinated Esters

The development of novel fluorinated compounds continues to be a major trend in chemical research, driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials. nih.gov Research trajectories for complex fluorinated esters, such as this compound, are focused on several key areas.

One major trajectory is the development of more efficient and selective fluorination and fluoroalkylation methods. nih.gov This includes direct C-H fluorination, which avoids the need for pre-functionalized substrates, and the development of new reagents for introducing fluorinated groups under mild conditions. nih.gov Another significant area is the synthesis of chiral fluorinated building blocks. The creation of stereodefined centers, especially those bearing fluorine, is a formidable challenge, and methods that can control the stereochemistry of these complex esters are highly sought after.

Furthermore, there is a clear trend toward creating building blocks with increased three-dimensional complexity, moving away from simple flat aromatic rings. nih.gov Fluorinated aliphatic carbo- and heterocycles are gaining prominence as scaffolds that can improve the physicochemical properties of drug candidates. nih.gov As our understanding of the subtle effects of fluorine on molecular properties grows, the design and synthesis of ever more sophisticated and functionally dense fluorinated esters will remain a vibrant and critical area of research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO5/c1-10-6(9)5(8)7(11-2,12-3)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVWVNNAUUPJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC)(OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407156 | |

| Record name | methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-66-6 | |

| Record name | methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77778-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Fluoro 3,3,3 Trimethoxypropanoate and Its Congeners

Strategies for the Introduction of the α-Fluorine Atom in Propanoate Systems

The installation of a fluorine atom onto the α-carbon of a propanoate ester is a critical step in the synthesis of the target molecule and its analogs. This can be achieved through several distinct approaches, primarily categorized as electrophilic, nucleophilic, and stereoselective fluorination.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, typically an enolate or its equivalent, with an electrophilic fluorine source ("F+"). wikipedia.org This method is widely used for the synthesis of α-fluoro carbonyl compounds. Common electrophilic fluorinating reagents contain a nitrogen-fluorine bond, which are generally more stable, safer, and more economical than older reagents based on elemental fluorine or oxygen-fluorine bonds. wikipedia.org

Key reagents for electrophilic fluorination include:

N-Fluorosulfonimides: Such as N-fluorobenzenesulfonimide (NFSI), are highly effective and commonly used. wikipedia.org

N-fluoro-o-benzenedisulfonimide (NFOBS): A powerful fluorinating agent. wikipedia.org

Selectfluor® (F-TEDA-BF₄): A commercially available, user-friendly, and highly effective reagent for a wide range of substrates. nih.gov

The general mechanism involves the generation of an enolate from the parent propanoate ester using a suitable base, which then attacks the electrophilic fluorine atom of the reagent. The choice of base and reaction conditions is crucial to control side reactions, such as self-condensation of the ester.

A potential synthetic route to a precursor of the target compound could involve the electrophilic fluorination of a β-keto ester or a malonic ester derivative, which can then be further elaborated to the desired propanoate. For instance, the fluorination of a 3-oxo-propanoate derivative would yield a 2-fluoro-3-oxo-propanoate, a versatile intermediate. epo.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Highly effective, crystalline solid. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Powerful fluorinating agent. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | F-TEDA-BF₄ | User-friendly, commercially available, broad substrate scope. nih.gov |

Nucleophilic fluorination provides an alternative pathway to introduce fluorine, involving the displacement of a suitable leaving group at the α-position by a nucleophilic fluoride (B91410) source. numberanalytics.com This S\N2-type reaction is a cornerstone of organofluorine chemistry. numberanalytics.com The primary challenge in nucleophilic fluorination is the low solubility and nucleophilicity of common fluoride sources like alkali metal fluorides (e.g., KF, CsF). mdpi.comucla.edu

To overcome these limitations, various strategies have been developed:

Phase-Transfer Catalysis: Using quaternary ammonium (B1175870) or phosphonium (B103445) salts to enhance the solubility and reactivity of fluoride salts.

Crown Ethers: To sequester the metal cation and generate a "naked" and more reactive fluoride anion. researchgate.net

Specialized Reagents: Reagents like PyFluor have been developed to act as efficient deoxyfluorination agents for alcohols, which could be a precursor to the target ester. ucla.edu

For the synthesis of methyl 2-fluoro-3,3,3-trimethoxypropanoate, a plausible nucleophilic approach would start with a precursor bearing a good leaving group at the α-position, such as a bromine or a sulfonate ester (e.g., tosylate, mesylate). For example, methyl 2-bromo-3,3,3-trimethoxypropanoate could be treated with a fluoride source to yield the desired product. A related compound, methyl 2-fluoro-3-hydroxypropanoate, has been synthesized, which could potentially serve as a precursor. researchgate.netgoogle.com

Controlling the stereochemistry during the fluorination step is crucial when the α-carbon is a stereocenter. Asymmetric fluorination can be achieved using chiral fluorinating agents, chiral catalysts, or enzymatic methods.

Catalytic Enantioselective Fluorination: This approach utilizes a chiral catalyst, often a transition metal complex or an organocatalyst, to control the facial selectivity of the fluorination of a prochiral enolate. For instance, palladium-catalyzed stereoselective fluorination of α-amino acid derivatives has been reported. nih.gov

Enzymatic Fluorination: Certain enzymes, such as fluorinases, can catalyze the formation of a C-F bond with high stereoselectivity. While not directly applicable to propanoate esters, the principles can inspire the development of new biocatalytic methods.

Substrate-Controlled Stereoselective Fluorination: The stereochemistry of the starting material can direct the outcome of the fluorination reaction. For example, the electrophilic fluorination of chiral (E)-allylsilanes with Selectfluor® has been shown to proceed with efficient transfer of chirality. nih.gov

For the synthesis of an enantiomerically enriched version of this compound, a stereoselective fluorination strategy would be essential. This could involve the asymmetric fluorination of a suitable propanoate precursor or the resolution of a racemic mixture of the final product or a key intermediate.

Construction of the 3,3,3-Trimethoxy Orthoester Moiety

The geminal trimethoxy group, an orthoester, is a less common functional group that requires specific synthetic methods for its construction.

The synthesis of orthoesters can generally be achieved through a few key methods:

From Nitriles (Pinner Reaction): The reaction of a nitrile with an alcohol in the presence of a strong acid catalyst is a classic method for orthoester synthesis.

From Carboxylic Esters: The reaction of a carboxylic ester with an alkoxide is another route, though it can be challenging to drive to completion.

From Trihalides: The substitution of a geminal trihalide with an alkoxide can yield an orthoester. For the target molecule, this would involve a precursor like methyl 2-fluoro-3,3,3-trichloropropanoate.

The synthesis of geminal di- and triazides has been explored, and analogous substitution reactions with methoxide (B1231860) could potentially be applied. researchgate.netmdpi.com

Integrating the trimethoxy orthoester functionality into the propanoate backbone can be approached in two main ways: building the propanoate chain onto a pre-existing trimethoxy-containing starting material, or forming the orthoester on a propanoate precursor.

Building the Propanoate Chain: One could start with trimethoxymethane (B44869) (trimethyl orthoformate) and perform a C-C bond-forming reaction to introduce the remaining two carbons of the propanoate chain. For example, the reaction of trimethyl orthoformate with a suitable two-carbon nucleophile.

Orthoester Formation on a Propanoate Precursor: A more plausible route would involve the conversion of a suitable functional group at the 3-position of a propanoate derivative into the trimethoxy orthoester. For instance, a 3-oxo-propanoate could be a key intermediate. The ketone at the 3-position could potentially be converted to a gem-dihalide and then to the orthoester. However, the direct conversion of a ketone to an orthoester is not a standard transformation. A more likely precursor would be a 3-carboxylic acid or ester derivative, which could be converted to the orthoester via a multi-step sequence.

Given the lack of direct literature precedent for the synthesis of this compound, a potential route could involve the Knoevenagel condensation of a ring-disubstituted benzaldehyde (B42025) with octyl cyanoacetate, followed by further modifications, as has been demonstrated for similar fluorinated and methoxy-substituted acrylates. chemrxiv.org Another approach could involve the reaction of methyl fluoroacetate (B1212596) with dimethyl oxalate (B1200264) to form an enolate intermediate, which is then reacted with a suitable electrophile. google.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound, a compound identified by the CAS number 77778-66-6, is not extensively documented in publicly available scientific literature with a detailed, step-by-step procedure. chemsrc.com However, a plausible and chemically sound synthetic pathway can be proposed based on established organic transformations. A likely convergent approach would involve the preparation of a key intermediate, methyl 2-fluoro-3-oxopropanoate, followed by its conversion to the target trimethoxy compound.

A potential synthetic route could commence with the electrophilic fluorination of a suitable β-keto ester precursor. The resulting methyl 2-fluoro-3-oxopropanoate would then undergo an acid-catalyzed reaction with trimethyl orthoformate. orgsyn.org In this step, the ketone carbonyl group would react with trimethyl orthoformate to form the desired dimethyl ketal, which in this specific case is a trimethoxymethyl group, yielding this compound. The reaction is typically driven by the removal of methanol (B129727).

Alternatively, a divergent strategy could be envisioned where a common precursor is used to synthesize a range of fluorinated propanoates, including the target molecule. This approach would offer the flexibility to generate a library of related compounds for comparative studies.

| Proposed Reaction | Reactants | Reagents and Conditions | Product |

| Ketalization | Methyl 2-fluoro-3-oxopropanoate | Trimethyl orthoformate, Acid catalyst (e.g., CSA), Reflux | This compound |

Synthesis of Related Fluoro-Propanoate Derivatives for Comparative Studies

To understand the structure-activity relationships and physicochemical properties of this compound, the synthesis of its structural analogs is of paramount importance. This section details the preparation of key related fluoro-propanoate derivatives.

Methyl 2-fluoro-3-hydroxypropanoate is a valuable precursor and a stable derivative that can be readily converted to other useful compounds. google.comresearchgate.net

A patented two-step method for its synthesis starts from the readily available methyl fluoroacetate and dimethyl oxalate. google.com In the first step, these reactants undergo a condensation reaction under basic conditions (e.g., sodium methoxide in methyl tert-butyl ether) to form a sodium enolate intermediate. This intermediate is then reacted with a formaldehyde (B43269) source, such as paraformaldehyde or an aqueous formaldehyde solution, in a suitable solvent to yield Methyl 2-fluoro-3-hydroxypropanoate. google.com The process is highlighted as being cost-effective and suitable for large-scale production. google.com

| Reaction Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield |

| Enolate Formation | Methyl fluoroacetate, Dimethyl oxalate | Sodium methoxide in methanol, 20-30°C, 4h | Sodium enolate intermediate | 87% |

| Hydroxymethylation | Sodium enolate intermediate | Formaldehyde aqueous solution, 20-30°C, 3h | Methyl 2-fluoro-3-hydroxypropanoate | Not specified |

Another synthetic approach involves the opening of an epoxide ring. For instance, methyl acrylate (B77674) can be oxidized to its corresponding epoxide, which is then opened with a fluoride source, such as an HF-reagent, to produce Methyl 2-fluoro-3-hydroxypropanoate with regioselectivity.

α-Fluoro-β-keto esters are important building blocks in organic synthesis. Methyl 2-fluoro-3-oxopentanoate (CAS RN: 180287-02-9) is a representative example of this class of compounds. tcichemicals.com

The most common method for the synthesis of α-fluoro-β-keto esters is the direct electrophilic fluorination of the corresponding β-keto ester. nih.gov Various fluorinating agents can be employed for this purpose, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov The reaction is often catalyzed by a chiral metal complex, such as those derived from palladium or titanium, to achieve enantioselective fluorination. nih.govacs.orgresearchgate.net For example, β-ketoesters have been successfully fluorinated with excellent enantioselectivity (83-94% ee) using a novel chiral palladium complex. acs.org

| Substrate | Fluorinating Agent | Catalyst | Product | Enantiomeric Excess (ee) |

| β-Ketoester | N-Fluorobenzenesulfonimide (NFSI) | Chiral Palladium Complex | α-Fluoro-β-ketoester | 83-94% |

| β-Ketoester | Selectfluor® | Ti/TADDOL Complex | α-Fluoro-β-ketoester | up to 90% |

Diethyl 2-fluoromalonate and its dialkyl analogs are highly versatile precursors for the synthesis of a wide array of fluorinated compounds. Their utility stems from the presence of an acidic proton and two ester functionalities, which allow for a variety of chemical transformations.

The synthesis of 2-fluoromalonate esters can be achieved through several methods, including the direct fluorination of malonate esters. However, this can sometimes lead to mixtures of mono- and di-fluorinated products.

Once formed, 2-fluoromalonate esters can be used in nucleophilic substitution reactions. For instance, the carbanion generated from diethyl 2-fluoromalonate can react with electrophiles. They are also valuable in the synthesis of fluoro-substituted heterocycles and can undergo Knoevenagel condensation with aldehydes to produce various substituted acrylates. chemrxiv.orgchemrxiv.org

Green Chemistry Considerations in the Synthesis of Fluorinated Propanoates

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety.

One area of focus is the use of less hazardous fluorinating agents. While elemental fluorine (F₂) is the most direct source of fluorine, its high reactivity and toxicity pose significant challenges. Research has explored the use of alternative reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which are solid and easier to handle. nih.gov

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. For instance, a novel method for the synthesis of Methyl 2-fluoro-3-hydroxypropanoate has been developed using water as the solvent. researchgate.net

Furthermore, the development of catalytic processes is a cornerstone of green chemistry, as it reduces the amount of waste generated from stoichiometric reagents. The use of chiral catalysts for enantioselective fluorination not only provides access to stereochemically pure compounds but also represents a more atom-economical approach. nih.govacs.orgresearchgate.net

Recent advancements also include the use of mechanochemistry, such as ball-milling, which can enable solvent-free reactions. While not specifically reported for the target compound, mechanochemical approaches have been successfully applied to related transformations like the Reformatsky reaction.

| Green Chemistry Principle | Application in Fluorinated Propanoate Synthesis | Example |

| Use of Safer Reagents | Replacement of F₂ with solid fluorinating agents. | Use of NFSI or Selectfluor® for fluorination. nih.gov |

| Use of Safer Solvents | Employing water as a reaction medium. | Synthesis of Methyl 2-fluoro-3-hydroxypropanoate in water. researchgate.net |

| Catalysis | Development of catalytic enantioselective methods. | Chiral palladium or titanium complexes for fluorination. nih.govacs.orgresearchgate.net |

| Energy Efficiency | Use of solvent-free reaction conditions. | Mechanochemical methods like ball-milling for related reactions. |

Mechanistic Investigations and Reaction Dynamics of Methyl 2 Fluoro 3,3,3 Trimethoxypropanoate

Reaction Mechanisms of α-Fluorination in Ester Systems

The introduction of a fluorine atom at the α-position of an ester, such as in the synthesis of methyl 2-fluoro-3,3,3-trimethoxypropanoate, is a critical transformation in organofluorine chemistry. The most common modern approach involves the electrophilic fluorination of a pre-formed ester enolate.

The general mechanism proceeds in two key steps:

Enolate Formation: The ester is treated with a strong, non-nucleophilic base to deprotonate the α-carbon, generating an enolate intermediate. The choice of base is crucial to ensure quantitative and irreversible deprotonation, thereby preventing side reactions. youtube.com Lithium diisopropylamide (LDA) is frequently employed for this purpose, as it is a powerful base with significant steric hindrance that minimizes nucleophilic attack at the ester carbonyl. youtube.com

Electrophilic Fluorination: The resulting enolate is then quenched with an electrophilic fluorine source ("F+"). A variety of N-F reagents are used for this purpose, with N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their effectiveness and stability. nih.gov The reaction involves the nucleophilic attack of the enolate's α-carbon on the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and displacement of the nitrogen-containing leaving group. nih.govresearchgate.net

The reaction is often performed at low temperatures (e.g., -78 °C) to maintain control over the reactive enolate and enhance selectivity. youtube.com The diastereoselectivity of the fluorination can be influenced by steric and electronic factors, including the presence of bulky groups on the ester or the use of chiral auxiliaries. nih.gov

Detailed Analysis of Reactivity Associated with the Geminal Trimethoxy Acetal (B89532) Functionality

The geminal trimethoxy acetal, also known as an orthoester, is a defining feature of this compound. This functional group has a distinct reactivity profile, primarily characterized by its sensitivity to acid-catalyzed hydrolysis and its general stability towards bases and nucleophiles. organic-chemistry.org

Orthoesters, like simpler acetals, are susceptible to hydrolysis under acidic conditions to yield a carboxylic acid (or its corresponding ester) and alcohols. The reaction is reversible, and the mechanism is the microscopic reverse of acetal formation. youtube.com

The acid-catalyzed hydrolysis mechanism proceeds as follows:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into methanol (B129727), a good leaving group. youtube.comchemistrysteps.com

Loss of Leaving Group: The protonated methoxy group departs as methanol, and the resulting positive charge on the central carbon is stabilized by resonance from the remaining two oxygen atoms, forming a highly electrophilic oxonium ion. youtube.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the oxonium ion. chemistrysteps.com

Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal-like intermediate.

Repeat Sequence: The sequence of protonation, loss of a second methanol molecule, and attack by water is repeated, ultimately leading to the formation of a carboxyl group.

To drive the equilibrium towards the hydrolysis products, an excess of water is typically used. youtube.comchemistrysteps.com Conversely, the reverse reaction, transacetalization, can occur when the compound is treated with an alcohol in the presence of an acid catalyst. This process can be used to exchange the methoxy groups for other alkoxy groups. The stability of acetals in neutral or basic media makes them excellent protecting groups for carbonyl functionalities during reactions involving bases or nucleophiles. organic-chemistry.orgchemistrysteps.com

| Reaction | Catalyst | Reagent | Key Features |

| Hydrolysis | Acid (e.g., H₂SO₄, TsOH) | Excess Water | Cleavage of the acetal to an ester and alcohols. chemistrysteps.commasterorganicchemistry.com |

| Transacetalization | Acid (e.g., BF₃, Amberlyst-15) | Excess Alcohol | Exchange of alkoxy groups on the acetal. organic-chemistry.org |

| Deprotection | Various (e.g., aqueous acid, Er(OTf)₃) | Water or Wet Solvents | Removal of the acetal protecting group. organic-chemistry.org |

This table summarizes typical conditions for the transformation of acetal functionalities.

Under non-hydrolytic (i.e., neutral or basic) conditions, the trimethoxy acetal functionality is generally unreactive towards most carbon- and heteroatom-nucleophiles. organic-chemistry.org The C-O bonds are strong, and the alkoxy groups are poor leaving groups unless protonated. This stability is a cornerstone of their use as protecting groups. organic-chemistry.orgchemistrysteps.com

However, reactions can be induced under specific conditions:

Lewis Acid Catalysis: Strong Lewis acids can activate the acetal by coordinating to one of the oxygen atoms, facilitating the departure of an alkoxy group and generating an oxonium ion. This electrophilic intermediate can then be intercepted by a sufficiently strong nucleophile.

Reactions with Organometallics: While generally stable to Grignard reagents or organolithiums, highly reactive organometallic species or specific reaction conditions might lead to reaction.

Intramolecular Reactions: If a nucleophilic center is present elsewhere in the molecule, an intramolecular cyclization might be triggered, particularly with Lewis acid activation.

Reactions involving heteroatomic nucleophiles, such as amines or thiols, typically require acid catalysis to proceed, following a pathway similar to hydrolysis or transacetalization. youtube.comnih.gov For instance, reactions with amines under acidic conditions could lead to the formation of amides after hydrolysis of the orthoester to the corresponding ester.

Stereochemical Outcomes and Diastereocontrol in Transformations of this compound

The stereocenter at the C-2 position, bearing the fluorine atom, exerts a significant influence on the stereochemical outcome of reactions at adjacent centers. Any transformation that creates a new stereocenter, for example at the C-3 position through modification of the acetal, will be subject to diastereocontrol.

The stereochemical course of such reactions is dictated by several factors:

Steric Hindrance: The bulky trimethoxy acetal group and the methyl ester group will sterically hinder certain trajectories of attack by incoming reagents. Reagents will preferentially approach from the less hindered face of the molecule.

Electronic Effects: The electron-withdrawing fluorine atom can influence the electron density and geometry of reaction intermediates, such as enolates.

Chelation Control: If a Lewis acidic reagent or metal cation is used, it may chelate with the fluorine atom and the carbonyl oxygen of the ester. This rigid, five-membered ring intermediate would lock the conformation of the molecule and direct attack of a nucleophile to one specific face.

In reactions involving the enolate of this compound, the planar enolate intermediate loses the initial stereochemistry at C-2. However, the subsequent reaction of this enolate with an electrophile to regenerate the C-2 center will be influenced by the chiral environment created by the C-3 acetal, potentially leading to a diastereoselective outcome. This principle is analogous to the diastereocontrolled fluorination of lactones, where existing stereocenters and bulky protecting groups direct the approach of the fluorinating agent. nih.gov

Enolate Chemistry and α-Alkylation of Fluoro-Propanoate Esters

The presence of the α-fluoro substituent significantly increases the acidity of the α-proton, facilitating enolate formation. However, the enolate chemistry of α-fluoro esters must be carefully managed. The α-alkylation of this compound provides a pathway to introduce a variety of substituents at the C-2 position.

The process generally follows a two-step sequence:

Quantitative Deprotonation: A strong, sterically hindered base like LDA is used at low temperature (-78 °C) to completely and irreversibly remove the α-proton, forming a lithium enolate. youtube.com This quantitative deprotonation is critical to avoid self-condensation (e.g., Claisen condensation) of the ester.

SN2 Alkylation: The resulting enolate, which behaves as a soft carbon nucleophile, is then treated with an alkylating agent, typically a primary alkyl halide (e.g., R-Br or R-I). youtube.com The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. youtube.com

The success of the α-alkylation is highly dependent on the nature of the alkylating agent. Primary and methyl halides are excellent electrophiles for this reaction. Secondary halides are less reactive and prone to elimination side reactions, while tertiary halides are generally unreactive in this context.

| Step | Reagent | Solvent | Temperature | Purpose |

| 1. Enolate Formation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Quantitative deprotonation of the α-carbon. youtube.com |

| 2. Alkylation | Primary Alkyl Halide (R-X) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | SN2 reaction to form a new C-C bond. youtube.com |

This table outlines the typical conditions for the α-alkylation of an ester via its enolate.

Chemo- and Regioselectivity in Multi-Functionalized Propanoate Systems

This compound possesses three distinct functional groups: an ester, an α-fluoro substituent, and a trimethoxy acetal (orthoester). Achieving selective transformations at one site without affecting the others is a key challenge in synthesis and requires careful choice of reaction conditions. slideshare.netnih.gov

The differential reactivity of these groups forms the basis for chemo- and regioselectivity:

Ester vs. Acetal: The ester group is susceptible to nucleophilic attack by strong nucleophiles (e.g., Grignard reagents) and reduction by hydrides (e.g., LiAlH₄), and can be hydrolyzed under either acidic or basic conditions. The acetal, in contrast, is stable to bases and most nucleophiles but is readily hydrolyzed by acid. organic-chemistry.org This difference allows for selective transformations. For example, forming the α-enolate with LDA will not affect the acetal. Conversely, mild acidic hydrolysis can selectively cleave the acetal while leaving the ester intact. organic-chemistry.orgmasterorganicchemistry.com

α-Position vs. Other Sites: The acidity of the α-proton allows for selective deprotonation and functionalization at this site under strongly basic, non-nucleophilic conditions. youtube.com

| Target Site | Reagent(s) | Conditions | Unaffected Groups | Rationale |

| α-Carbon | 1. LDA; 2. R-X | Anhydrous, -78 °C | Acetal, Ester Carbonyl | Strong, non-nucleophilic base selectively deprotonates the most acidic proton. youtube.com |

| Acetal | H₃O⁺ (catalytic) | Aqueous solvent | Ester, C-F bond | Acetals are highly sensitive to acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com |

| Ester Carbonyl | 1. LiAlH₄; 2. H₂O | Anhydrous Ether/THF | Acetal | Strong reducing agents attack the ester; acetals are stable to hydrides. organic-chemistry.org |

This table illustrates the principles of chemoselectivity for transformations on this compound.

Advanced Spectroscopic and Computational Characterization of Methyl 2 Fluoro 3,3,3 Trimethoxypropanoate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound with the complexity of Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a full structural assignment.

High-Resolution ¹H and ¹³C NMR Studies

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The methoxy (B1213986) groups of the orthoester moiety [-C(OCH₃)₃] would likely appear as a sharp singlet, integrating to nine protons. The methyl ester group (-COOCH₃) would present as another singlet, integrating to three protons. The proton at the C2 position, being adjacent to a fluorine atom, would be split into a doublet. The chemical shift of this proton would be influenced by both the fluorine and the carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbon of the orthoester, the C2 carbon bearing the fluorine, the carbons of the methoxy groups, and the carbon of the methyl ester. The C2 carbon signal will exhibit a large coupling constant due to the directly attached fluorine atom. The carbons of the methoxy groups in the orthoester and the methyl ester are expected to show distinct chemical shifts.

To illustrate the expected chemical shifts, data for analogous compounds are presented in the table below.

| Compound Name | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Trimethyl orthoacetate | Orthoester | 1.38 (s, 3H), 3.18 (s, 9H) | 20.8, 51.5, 117.8 |

| Methyl 2-fluoropropanoate | α-fluoro ester | 1.55 (dd, 3H), 3.79 (s, 3H), 5.05 (dq, 1H) | 16.8 (d), 53.0, 86.9 (d), 168.4 (d) |

Data for analogous compounds are used for predictive purposes.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. huji.ac.il The chemical shift of the fluorine atom is highly dependent on its electronic environment. biophysics.orgnih.gov For this compound, a single fluorine resonance is expected. This signal would be split by the adjacent proton at C2, appearing as a doublet. The chemical shift would be characteristic of a fluorine atom alpha to an ester group. The typical chemical shift range for such compounds is between -180 and -200 ppm relative to CFCl₃.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the connectivity of the atoms, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the proton at C2 and the protons of the adjacent methoxy groups, if any coupling exists. However, given the expected structure, significant COSY correlations might be limited.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the C2 proton signal to the C2 carbon signal and the methyl ester protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity. Key expected correlations for this compound would include:

The C2 proton to the carbonyl carbon (C1) and the orthoester carbon (C3).

The methyl ester protons to the carbonyl carbon (C1).

The orthoester methoxy protons to the orthoester carbon (C3).

These correlations would unambiguously confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, C₇H₁₃FO₅, with high accuracy, confirming the molecular composition.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation of the molecular ion of this compound under electron ionization is expected to follow several predictable pathways based on the functional groups present.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and rearrangements. libretexts.org For orthoesters, fragmentation often involves the loss of an alkoxy group to form a stable oxonium ion. The presence of fluorine will also influence the fragmentation.

Expected Fragmentation Pathways:

Loss of a methoxy radical: A primary fragmentation would likely be the loss of a methoxy radical (•OCH₃) from the orthoester moiety to form a stable, resonance-stabilized oxonium ion.

Loss of the methyl ester group: Cleavage of the bond between the carbonyl group and the oxygen of the methyl ester could lead to the loss of •OCH₃.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangement reactions involving the orthoester and ester functionalities might occur.

A table of expected key fragments is provided below.

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M - •OCH₃]⁺ | C₆H₁₀FO₄⁺ | 165.05 |

| [M - •COOCH₃]⁺ | C₅H₁₀FO₃⁺ | 137.06 |

| [C(OCH₃)₃]⁺ | C₄H₉O₃⁺ | 105.05 |

These fragmentation pathways are predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule. researchgate.net These methods are complementary, probing the vibrational modes of molecular bonds. epequip.comyoutube.com While FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of laser light caused by changes in bond polarizability. youtube.com

For this compound, these techniques would provide a characteristic "fingerprint" spectrum, allowing for its identification and the confirmation of its structural integrity. The primary functional groups—ester (C=O), carbon-fluorine (C-F), and ether (C-O)—each exhibit distinct vibrational frequencies.

Key Expected Vibrational Modes:

Carbonyl (C=O) Stretch: The ester carbonyl group is expected to produce a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks for ester-containing compounds.

Carbon-Fluorine (C-F) Stretch: The C-F bond stretch is also a strong feature in the IR spectrum, generally appearing in the 1000-1400 cm⁻¹ region. researchgate.net Its exact position can be influenced by the surrounding electronic environment.

Carbon-Oxygen (C-O) Stretches: The molecule contains two types of C-O bonds: the ester C-O and the methoxy C-O bonds. These typically result in multiple strong bands in the 1000-1300 cm⁻¹ region of the IR spectrum.

C-H Stretches: Vibrations from the methyl (CH₃) groups will appear in the 2850-3000 cm⁻¹ range.

While FT-IR is generally more sensitive, Raman spectroscopy can be advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer. thermofisher.com Furthermore, non-polar bonds or symmetric vibrations might be more prominent in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Technique |

| Ester Carbonyl | C=O | 1735 - 1750 | FT-IR (Strong), Raman (Weak) |

| Ester Ether | C-O | 1200 - 1300 | FT-IR (Strong) |

| Methoxy Ether | C-O | 1050 - 1150 | FT-IR (Strong) |

| Fluoroalkane | C-F | 1000 - 1400 | FT-IR (Strong) |

| Methyl | C-H | 2850 - 3000 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. mdpi.com

For a flexible, acyclic molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, analysis of its crystalline derivatives is a common and effective strategy. nih.gov Recent advancements have demonstrated the use of "chaperone" molecules, such as fluorinated tetraaryladamantanes, which co-crystallize with flexible analytes to form a stable lattice, enabling structural determination where it was previously impossible. researchgate.net

A successful crystallographic analysis of a derivative of this compound would:

Confirm Connectivity: Unambiguously verify the atomic connections.

Determine Solid-State Conformation: Reveal the preferred dihedral angles in the crystal lattice, which is critical for understanding stereoelectronic effects. st-andrews.ac.uk

Analyze Intermolecular Interactions: Show how molecules pack together, highlighting interactions like C-F···H or C-F···C=O, which can influence physical properties. nih.gov

This solid-state data provides an essential benchmark for validating the results of computational chemistry models. researchgate.net

Computational Chemistry and Quantum Mechanical Calculations

Computational methods are indispensable for gaining a deeper understanding of molecular properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. researchgate.net By performing a geometry optimization, researchers can find the lowest-energy conformation of this compound. This calculation provides a detailed picture of its three-dimensional structure, including optimized bond lengths and angles. researchgate.net Functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such calculations on fluorinated organic molecules. researchgate.net The resulting electronic structure data can be used to understand the molecule's reactivity, polarity, and electrostatic potential surface.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Once a molecule's geometry is optimized using DFT, the same theoretical framework can be used to predict its spectroscopic properties. nih.gov

IR Frequencies: Calculation of the harmonic vibrational frequencies can predict the entire IR and Raman spectra. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. researchgate.net Often, calculated frequencies are scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net

NMR Chemical Shifts: DFT can also calculate the magnetic shielding tensors for each nucleus, which can then be converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). This is particularly useful for assigning complex spectra and for confirming the structure of novel compounds.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted IR Frequencies for a Related Fluorinated Ester

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) (Scaled) |

| C=O Stretch | 1745 | 1742 |

| C-F Stretch | 1120 | 1115 |

| C-O-C Stretch | 1250 | 1245 |

Conformational Analysis and Stereoelectronic Effects of Fluorine

The fluorine atom's high electronegativity and small size introduce significant stereoelectronic effects that dictate molecular conformation. nih.gov For this compound, the conformation around the F-C-C-O backbone is of particular interest. Computational conformational analysis can map the potential energy surface as a function of key dihedral angles.

Studies on analogous β-fluoroethyl esters have shown a strong preference for a gauche conformation, where the F-C-C-O dihedral angle is approximately 60°, over the anti conformation (180°). st-andrews.ac.uk This "gauche effect" is attributed to a stabilizing hyperconjugative interaction between the C-H or C-C bonding orbital (σ) and the antibonding orbital of the C-F bond (σ*C-F). researchgate.netresearchgate.net This effect can override steric repulsion and control the molecule's shape, which in turn influences its reactivity and biological interactions.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a potential reaction. This analysis helps to determine the activation energy (and thus the reaction rate) and to identify the most favorable reaction pathway.

For instance, in reactions involving nucleophiles, this compound could potentially undergo nucleophilic acyl substitution at the ester carbonyl or an Sₙ2-type reaction. A study on the related methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate showed that it could undergo an unexpected methyl transfer to an amine nucleophile via a BAl2 (Sₙ2) mechanism under certain conditions. researchgate.net DFT calculations can be used to locate the transition state structures for these competing pathways and determine their relative energy barriers, thereby predicting the reaction's outcome under different conditions. This is also crucial in understanding mechanisms like copper-mediated fluorination, where the energetics of Cu(I) and Cu(III) intermediates dictate the reaction pathway. nih.gov

Strategic Applications of Methyl 2 Fluoro 3,3,3 Trimethoxypropanoate As a Versatile Synthetic Intermediate

Utilization in the Synthesis of α-Fluorinated Carboxylic Acids and Esters

The core structure of Methyl 2-fluoro-3,3,3-trimethoxypropanoate makes it a latent precursor for various α-fluorinated carbonyl compounds. The trimethyl orthoester group, C(OCH₃)₃, serves as a protected form of a carboxylate or ketone. Through controlled hydrolysis, this group can be unmasked to reveal new functionalities.

Under mild acidic conditions, the orthoester can be hydrolyzed to yield methyl 2-fluoro-3-oxopropanoate. This resulting β-keto ester is a valuable intermediate in its own right. Should the synthetic goal be a simpler α-fluorinated acid or ester, this β-keto ester can undergo further hydrolysis and decarboxylation to produce fluoroacetic acid or its corresponding methyl ester, methyl fluoroacetate (B1212596). This transformation sequence showcases the role of the parent compound as a stable precursor to otherwise reactive or volatile building blocks.

Furthermore, enzymatic hydrolysis presents a potential route for kinetic resolution. Lipases are known to selectively hydrolyze esters of chiral carboxylic acids, and this methodology has been applied to the resolution of methyl 2-fluoro-2-arylpropionates. researchgate.net While not specifically documented for this compound, it is plausible that enzymatic methods could be developed to achieve asymmetric synthesis of chiral α-fluorinated acids from derivatives of this compound. The reaction of ketene (B1206846) acetals with electrophilic fluorine sources like AcOF (acetyl hypofluorite) is another established method for producing α-fluorocarboxylic esters, highlighting the importance of this structural class in organic synthesis. organic-chemistry.org

Table 1: Potential Hydrolysis Products and Subsequent Transformations

| Starting Material | Reagent/Condition | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Mild H₃O⁺ | Methyl 2-fluoro-3-oxopropanoate | - |

| Methyl 2-fluoro-3-oxopropanoate | H₃O⁺, Heat | - | Fluoroacetic acid |

Precursor to Complex Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of immense interest in medicinal and agrochemical research due to the unique properties conferred by fluorine atoms. This compound serves as a masked building block for constructing these complex scaffolds.

The key to this application lies in its hydrolysis to methyl 2-fluoro-3-oxopropanoate, a 1,3-dicarbonyl equivalent. This intermediate possesses two electrophilic carbon centers, making it an ideal substrate for condensation reactions with dinucleophiles to form heterocyclic rings. For example:

Synthesis of Fluorinated Pyrazoles: Reaction of methyl 2-fluoro-3-oxopropanoate with hydrazine (B178648) (H₂NNH₂) would lead to cyclocondensation, yielding a 3-carbomethoxy-4-fluoropyrazole. Pyrazoles are a core structure in numerous pharmaceuticals.

Synthesis of Fluorinated Quinoxalines: Condensation with 1,2-diaminobenzene derivatives can produce fluorinated quinoxalines. researchgate.net These reactions demonstrate how the parent compound can be used to introduce a fluorinated two-carbon unit into a heterocyclic system.

The use of fluoroalkyl amino reagents (FARs) has also emerged as a powerful tool for introducing fluorinated groups onto heterocycles. nih.gov While a different class of reagent, the strategy of using a versatile fluorinated building block is a shared principle. The ability to generate an α-fluoro-β-ketoester from this compound allows for the synthesis of fluorinated heterocycles that are valuable in materials science and drug discovery. nih.gov

Role in the Asymmetric Synthesis of Chiral Fluoro-Organic Molecules

The creation of stereogenic centers containing fluorine is a significant challenge in organic synthesis. This compound offers potential, though largely unexplored, pathways for asymmetric transformations. The carbon atom bearing the fluorine (the α-carbon) is a prochiral center that can be targeted in stereoselective reactions.

A plausible strategy involves the generation of a nucleophilic enolate from the parent compound. Deprotonation of the α-carbon would create an enolate that could then react with various electrophiles. By employing a chiral base or a chiral catalyst, this reaction could be rendered enantioselective, thereby setting the stereochemistry at the fluorine-bearing carbon. For instance, iridium-catalyzed asymmetric allylic alkylation has been successfully used on acyclic ketones and related α-fluoro esters to create vicinal stereocenters. nih.gov This type of methodology could potentially be adapted to this compound or its derivatives to synthesize chiral fluoro-organic molecules.

The development of new routes to stereoselectively synthesize fluorine-containing building blocks, such as fluorinated cyclopropanes, often relies on the careful selection of fluorinated substrates for reactions involving rhodium carbenes or biocatalytic methods. nih.gov This highlights the ongoing search for versatile chiral fluorinated synthons, a role that this compound could potentially fill.

Building Block for Fluoro-Containing Motifs in Pharmaceutical and Agrochemical Candidates

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com While this compound is not a direct component of a known drug, its derivatization into key fluorinated motifs demonstrates its potential as a strategic building block in medicinal and agrochemical development.

A key application is its role as a precursor to other valuable fluorinated intermediates. As discussed, it can be converted into α-fluoro-β-ketoesters, which are themselves versatile synthons. A hypothetical synthetic pathway towards a potential pharmaceutical scaffold could be:

Hydrolysis: this compound is hydrolyzed to methyl 2-fluoro-3-oxopropanoate.

Heterocycle Formation: The resulting β-keto ester is condensed with a substituted hydrazine to form a fluorinated pyrazole (B372694) ring, a common scaffold in pharmaceuticals.

Further Modification: The ester group on the pyrazole ring can be converted into an amide or other functional group to build more complex molecules with potential biological activity.

This pathway illustrates how the parent compound can serve as the origin of the crucial α-fluoroester or α-fluoroketone functionality within a larger, more complex target molecule. The synthesis of fluorinated flavanone (B1672756) derivatives and other complex heterocycles often relies on such strategic building blocks. cuny.edu

Applications in Polymer Chemistry and Materials Science (e.g., as a monomer for specialized fluoropolymers)

A significant potential application of this compound in materials science lies in its conversion to Methyl 2-fluoroacrylate (MFA). MFA is a valuable monomer used to produce specialized fluoropolymers with desirable mechanical and optical properties. wikipedia.org These polymers are known for their use in applications such as plastic optical fibers. google.com

The conversion of this compound to MFA can be envisioned as an elimination reaction where the three methoxy (B1213986) groups and a proton are removed to form the C=C double bond of the acrylate (B77674). This positions the parent compound as a stable, transportable precursor to the more volatile and polymerizable MFA. google.com The synthesis of MFA and other fluoroacrylates is an active area of research, with methods including dehydrobromination of precursors like methyl 2-bromo-2-fluoropropionate. googleapis.com The ability to generate MFA from this compound would link it directly to the production of high-performance materials.

The copolymerization of fluorinated acrylates with other monomers, such as styrene, is a common technique to fine-tune the properties of the resulting polymer. chemrxiv.orgresearchgate.net The availability of stable precursors like this compound could facilitate the broader use of MFA in creating novel copolymers for advanced applications.

Table 2: Potential Monomer Synthesis and Polymer Application

| Precursor | Transformation | Monomer | Polymer Application |

|---|

Derivatization for the Generation of Novel Fluoro-Organic Scaffolds

The synthetic potential of this compound extends beyond the applications already detailed. Its unique combination of functional groups allows for a variety of derivatizations to generate novel fluoro-organic scaffolds.

The key points of reactivity include:

The Orthoester Group: As a protected carbonyl, it can be hydrolyzed to a keto group, which can then participate in a wide range of reactions, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of imines or enamines. This masking strategy allows other parts of a molecule to be modified before revealing the reactive carbonyl.

The Methyl Ester Group: This group can be hydrolyzed to a carboxylic acid, converted to other esters via transesterification, or transformed into an amide by reacting with amines. This allows for the introduction of a wide variety of substituents.

The α-Fluoro Position: The α-proton can be removed to form a nucleophilic enolate, which can be alkylated, acylated, or used in Michael additions to construct new carbon-carbon bonds adjacent to the fluorine atom. nih.gov

These multiple reactive sites make this compound a highly versatile platform. By selectively manipulating these functional groups, chemists can construct a diverse array of complex fluorinated molecules and scaffolds that would be difficult to access through other synthetic routes.

Future Perspectives and Emerging Research Avenues

The continued exploration of fluorinated organic compounds is a cornerstone of modern chemical research, driven by their profound impact on pharmaceuticals, agrochemicals, and materials science. olemiss.edusigmaaldrich.com Methyl 2-fluoro-3,3,3-trimethoxypropanoate, as a specialized fluorinated building block, stands at the intersection of several key research trends. Future investigations are poised to refine its synthesis, expand its applications, and leverage its unique structure to design novel chemical entities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-fluoro-3,3,3-trimethoxypropanoate to achieve high yield and purity?

- Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., anhydrous toluene for moisture-sensitive steps), temperature control, and stoichiometric ratios of reagents. For fluorinated compounds, the use of bases like KHMDS (potassium hexamethyldisilazide) can enhance fluorination efficiency, as seen in analogous reactions involving fluoroform and silylating agents . Purification via column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical to isolate the product with ≥95% purity.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from ignition sources due to potential flammability (similar to methoxypropanoate derivatives) .

- Dispose of waste via certified hazardous waste handlers to comply with environmental regulations.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -200 ppm for the fluorine atom.

- ¹H NMR : Distinct methoxy (δ 3.2–3.5 ppm, singlet) and methyl ester (δ 3.7–3.8 ppm) signals.

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-F stretch (~1100–1200 cm⁻¹).

- HRMS : Molecular ion peak matching the exact mass (e.g., calculated for C₇H₁₁FO₅: 194.0568).

Advanced Research Questions

Q. How can X-ray crystallography determine the absolute configuration and intermolecular interactions of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in a non-polar solvent (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Refinement software (e.g., SHELXL) can resolve the stereochemistry at chiral centers. For example, weak C–H⋯O hydrogen bonds (2.5–3.0 Å) may stabilize the crystal lattice, as observed in structurally related fluorinated esters .

Q. What role does the fluorine substituent play in the compound’s reactivity during nucleophilic substitution or enzyme inhibition studies?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in ester hydrolysis). In biochemical assays, fluorine’s electronegativity may mimic hydroxyl groups, enabling competitive inhibition of enzymes like esterases or proteases. Compare kinetic parameters (Km, Vmax) with non-fluorinated analogs to quantify this effect .

Q. How can computational methods (e.g., DFT) predict the stability and regioselectivity of this compound in synthetic pathways?

- Methodological Answer : Perform geometry optimization and transition-state modeling using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the ester carbonyl may localize more strongly due to fluorine’s inductive effect, directing nucleophilic additions to the β-position .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Investigate dynamic effects like rotational barriers or hydrogen bonding. Variable-temperature NMR can reveal conformational exchange broadening. For example, methoxy groups may exhibit restricted rotation at low temperatures, splitting signals into multiplets. Compare experimental data with computed NMR shifts (using tools like ACD/Labs) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.